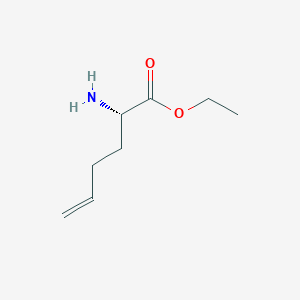
ethyl (2S)-2-aminohex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-aminohex-5-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in natural products, pharmaceuticals, and fine chemicals. This compound is particularly interesting due to its unique structure, which includes an amino group and a double bond, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-aminohex-5-enoate can be synthesized through several methods. One common approach is the esterification of (2S)-2-aminohex-5-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can accelerate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-aminohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl (2S)-2-aminohex-5-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-aminohex-5-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biochemical pathways and cellular processes, making the compound a valuable tool in research and development.
Comparison with Similar Compounds
Ethyl (2S)-2-aminohex-5-enoate can be compared with other esters and amino acids:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl butanoate: Another ester with a fruity smell, used in flavorings and fragrances.
(2S)-2-aminohexanoic acid: The corresponding amino acid without the ester group, used in peptide synthesis.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2S)-2-aminohex-5-enoate |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,7H,1,4-6,9H2,2H3/t7-/m0/s1 |
InChI Key |
LIQJLTLJINLIAF-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC=C)N |
Canonical SMILES |
CCOC(=O)C(CCC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















